molecular formula C6H8FN3 B3220743 (R)-1-(5-Fluoropyrimidin-2-YL)ethanamine CAS No. 1202352-14-4

(R)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Cat. No.: B3220743
CAS No.: 1202352-14-4
M. Wt: 141.15
InChI Key: AHCHUPFJXHQIRC-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(5-Fluoropyrimidin-2-YL)ethanamine is a chiral amine compound featuring a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoropyrimidin-2-YL)ethanamine typically involves the chiral selective transamination of a suitable ketone precursor. One common method employs transaminase enzymes to achieve high enantioselectivity. For instance, the transamination of 1-(5-Fluoropyrimidin-2-YL)ethanone using a transaminase enzyme in the presence of a co-solvent such as dimethylsulfoxide can yield the desired amine with high purity and yield .

Industrial Production Methods

Industrial production of ®-1-(5-Fluoropyrimidin-2-YL)ethanamine may involve optimizing reaction conditions such as enzyme loading, substrate concentration, temperature, and pH to maximize conversion and yield. The use of biocatalysts in a continuous flow reactor can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoropyrimidin-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the fluoropyrimidine ring.

Scientific Research Applications

®-1-(5-Fluoropyrimidin-2-YL)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoropyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can enhance binding affinity and selectivity, leading to the modulation of biological pathways. For example, the compound may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(5-Fluoropyrimidin-2-YL)ethanamine is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable intermediate in the synthesis of biologically active molecules.

Properties

IUPAC Name

(1R)-1-(5-fluoropyrimidin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHUPFJXHQIRC-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=N1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(5-Fluoropyrimidin-2-YL)ethanamine
Reactant of Route 2
(R)-1-(5-Fluoropyrimidin-2-YL)ethanamine
Reactant of Route 3
Reactant of Route 3
(R)-1-(5-Fluoropyrimidin-2-YL)ethanamine
Reactant of Route 4
(R)-1-(5-Fluoropyrimidin-2-YL)ethanamine
Reactant of Route 5
(R)-1-(5-Fluoropyrimidin-2-YL)ethanamine
Reactant of Route 6
(R)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.